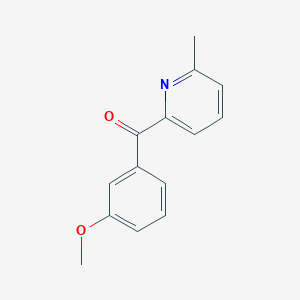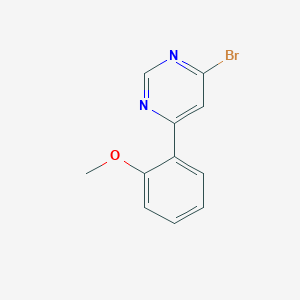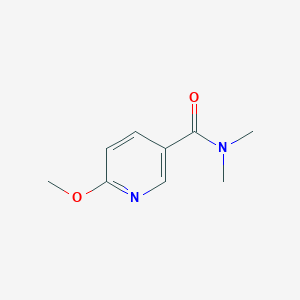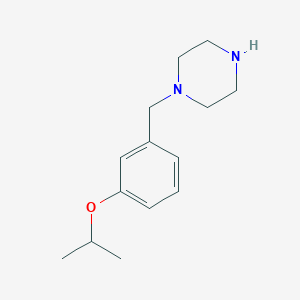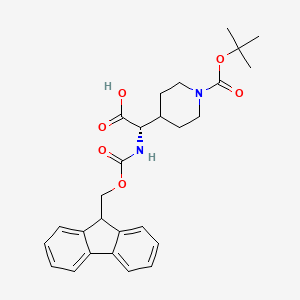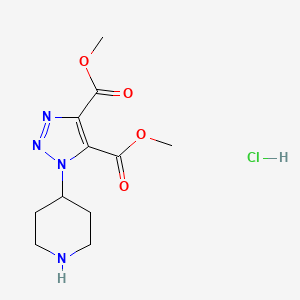
4,5-dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate hydrochloride
Vue d'ensemble
Description
The compound “4,5-dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate hydrochloride” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a piperidine ring and two carboxylate groups. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole ring, the piperidine ring, and the carboxylate groups. These groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylate groups could make the compound highly polar and soluble in water .Applications De Recherche Scientifique
Synthesis and Molecular Structure
Research into s-triazine derivatives incorporating piperidine moieties has led to the synthesis of new compounds with detailed molecular structure investigations. Such studies offer insights into the intermolecular interactions and electronic properties of these compounds, highlighting their significance in the development of novel materials with potential applications in various scientific fields (Shawish et al., 2021).
Antineoplastic Activity
The evaluation of triazole derivatives against cancer models, such as Dalton’s Lymphoma Ascitic in mice, showcases the potential antineoplastic properties of these compounds. This points towards their application in developing new cancer therapies, emphasizing the role of triazole derivatives in medicinal chemistry (Arul & Smith, 2016).
Enzyme Inhibition
The study of triazole derivatives as enzyme inhibitors, particularly against xanthine oxidase, demonstrates their potential in treating diseases related to oxidative stress and metabolic disorders. This research indicates the utility of these compounds in discovering novel therapeutic agents (Yagiz et al., 2021).
Antifungal Agents
The development of novel triazine compounds with significant antifungal activity presents an opportunity for the creation of new antifungal therapies. Such research is crucial in addressing the growing problem of fungal resistance to existing medications (Sangshetti & Shinde, 2010).
Heterocyclic Chemistry
Investigations into the synthesis of heterocyclic compounds involving triazole and piperidine rings contribute to the expansion of knowledge in heterocyclic chemistry. These studies are essential for the discovery of new compounds with potential applications in drug development and material science (Watanabe et al., 1993).
Orientations Futures
Propriétés
IUPAC Name |
dimethyl 1-piperidin-4-yltriazole-4,5-dicarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4.ClH/c1-18-10(16)8-9(11(17)19-2)15(14-13-8)7-3-5-12-6-4-7;/h7,12H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIFOBAJLOPRTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)C2CCNCC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



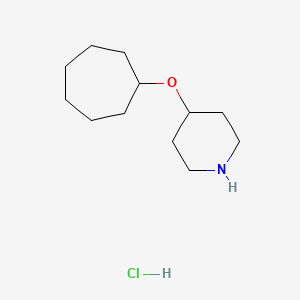
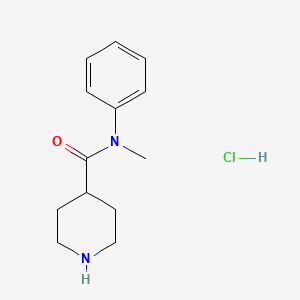
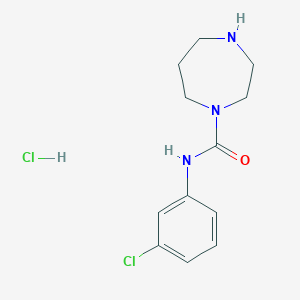
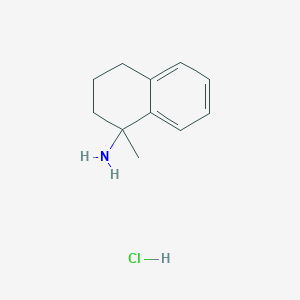
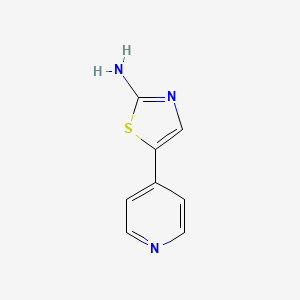
![2-[1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-2-yl]ethan-1-ol](/img/structure/B1463174.png)
![4-{[Ethyl(propan-2-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1463175.png)
![Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate](/img/structure/B1463177.png)
